REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[NH:9][CH:10]=[CH:11][C:12]=2[CH3:13])=[CH:4][CH:3]=1.[H-].[Na+].[CH2:16](I)[CH3:17]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[N:9]([CH2:16][CH3:17])[CH:10]=[CH:11][C:12]=2[CH3:13])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C=1NC=CC1C
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.47 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at about 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0° C
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 25° C. for 3 hrs
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was slowly quenched with cold water (30 ml)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was then extracted with ethyl acetate (2×30 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was then washed with brine (lx 30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried organic layer was then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude product as semi-solid mass (0.8 g), which
|
Type
|
CUSTOM
|
Details
|
was then purified by flash column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1N(C=CC1C)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |